4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile
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Overview
Description
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.229 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile typically involves the reaction of 2-fluoro-6-hydroxybenzoic acid with morpholine and a suitable nitrile source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of fluoro-hydroxybenzoyl ketones or aldehydes.
Reduction: Formation of fluoro-hydroxybenzoyl morpholine amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups may facilitate binding to active sites, while the morpholine ring can enhance solubility and bioavailability. The carbonitrile group may participate in covalent bonding with target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-6-hydroxybenzoyl)piperidine-3-carbonitrile
- 4-(2-Fluoro-6-hydroxybenzoyl)thiomorpholine-3-carbonitrile
- 4-(2-Fluoro-6-hydroxybenzoyl)pyrrolidine-3-carbonitrile
Uniqueness
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile is unique due to its specific combination of functional groups and the presence of a morpholine ring. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-9-2-1-3-10(16)11(9)12(17)15-4-5-18-7-8(15)6-14/h1-3,8,16H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSREAVOBBUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=CC=C2F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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